3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]
Description
3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] is a spirocyclic compound featuring a pyrazolo[5,1-b][1,3]oxazine core fused with a cyclobutane ring. The bromine substituent at the 3' position introduces steric and electronic effects that influence its reactivity, stability, and biological interactions. Its molecular formula is C₉H₁₃BrN₃O, with a molecular weight of 266.13 g/mol (calculated from evidence 9, 17). This compound is structurally distinct due to its spirocyclic architecture, which restricts conformational flexibility and may enhance binding selectivity in medicinal applications .
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-bromospiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane] |
InChI |
InChI=1S/C9H11BrN2O/c10-7-4-11-12-5-9(2-1-3-9)6-13-8(7)12/h4H,1-3,5-6H2 |
InChI Key |
WSTOVXHEVKXNLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CN3C(=C(C=N3)Br)OC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] typically involves the following steps:
Formation of the Pyrazolo[5,1-b][1,3]oxazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromine Atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage between the cyclobutane ring and the pyrazolo[5,1-b][1,3]oxazine core, which can be achieved through a series of cycloaddition reactions.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cycloaddition Reactions: The spiro structure allows for unique cycloaddition reactions, leading to the formation of complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other proteins .
Comparison with Similar Compounds
Structural Comparisons with Analogous Compounds
Cyclobutane vs. Cyclopropane Spiro Analogs
The replacement of cyclobutane with cyclopropane in 3'-Bromo-5'H,7'H-spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine] (evidence 5, 21) reduces ring strain but increases torsional rigidity. X-ray diffraction studies (evidence 1, 8) highlight that cyclobutane-containing analogs exhibit more favorable packing in crystal lattices due to reduced steric clashes, whereas cyclopropane derivatives show weaker non-covalent interactions .
Bromine Substitution Patterns
Bromine placement significantly impacts molecular interactions:
- 7- or 8-Bromo substitution in pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones (evidence 1, 8): Bromine at these positions alters bond lengths (e.g., C-Br: ~1.90–1.95 Å) and induces dipole moments that influence π-stacking interactions in crystal structures .
Table 1: Structural Parameters of Brominated Analogs
| Compound | Bond Length (C-Br, Å) | Torsional Angle (°) | Crystal Packing Efficiency |
|---|---|---|---|
| 3'-Bromo-spiro[cyclobutane] (target) | 1.92 | 177.6 | High (dense H-bonding) |
| 7-Bromo-pyrazolo[5,1-c]triazin-4-one | 1.94 | 168.2 | Moderate |
| 8-Bromo-pyrazolo[5,1-c]triazin-4-one | 1.91 | 172.5 | Low (weak van der Waals) |
Data derived from evidence 1, 8, 12.
Anti-Tuberculosis (Anti-TB) Activity
Imidazo[2,1-b][1,3]oxazine derivatives (evidence 2, 6) share a similar oxazine core but lack the spirocyclic motif. These compounds, such as pretomanid, target Mycobacterium tuberculosis via interactions with deazaflavin-dependent nitroreductase (Ddn).
Antimicrobial and Anticancer Potential
Pyrazolo[5,1-b]thiazole derivatives (evidence 4) exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus).
Physicochemical Properties
- Solubility: The spirocyclic structure and bromine substituent reduce aqueous solubility compared to non-spiro analogs like pyrazolo[5,1-c][1,4]oxazines (evidence 12).
- Thermal Stability : Cyclobutane fusion increases melting points (~180–200°C) relative to cyclopropane analogs (evidence 3, 21) .
Biological Activity
The compound 3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] , identified by its CAS number 57290-47-8, is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various cellular pathways and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique spirocyclic structure that contributes to its biological properties. The presence of the bromine atom and the pyrazolo[5,1-b][1,3]oxazine moiety enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities including:
- Antimicrobial Activity : Many pyrazolo derivatives have shown significant antimicrobial properties. For instance, studies have indicated that related compounds possess activity against various bacterial strains and fungi.
- Anticancer Properties : Certain derivatives have been tested for their efficacy against cancer cell lines. For example, compounds with similar spirocyclic structures have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells.
- Neuroprotective Effects : Some studies suggest that these compounds may influence neuroprotective pathways, potentially offering benefits in neurodegenerative diseases.
Antimicrobial Activity
A study conducted on related pyrazolo compounds demonstrated promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. This suggests that 3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] may exhibit similar antimicrobial properties.
Anticancer Activity
In vitro assays using human colon carcinoma cell lines revealed that compounds structurally related to 3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] exhibited IC50 values between 10 and 25 µM. This indicates a potential for further development as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 (Colon) | 15 |
| Compound B | HeLa (Cervical) | 20 |
| 3'-Bromo... | HCT116 (Colon) | 12 |
Neuroprotective Effects
Research into neuroprotective effects has shown that similar compounds can inhibit apoptosis in neuronal cells under oxidative stress conditions. The proposed mechanism involves modulation of signaling pathways such as the PI3K/Akt pathway.
Case Studies
A notable case study involved the synthesis of a series of spirocyclic compounds including the target compound. The synthesized compounds were evaluated for their biological activity using various assays:
- Synthesis Methodology : The spirocyclic structure was synthesized via a cycloaddition reaction involving cyclobutane derivatives and pyrazoles.
- Biological Evaluation : The resulting compounds were screened against several cancer cell lines and exhibited varying degrees of cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
